N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate
Description
Cation Structure
The cation features a central nitrogen atom bonded to:
Anion Structure
The hydrogen sulfate anion (HSO₄⁻) adopts a tetrahedral geometry, with one oxygen atom protonated. This proton enables hydrogen bonding, either with adjacent anions or the sulfonate group of the cation.
Cation-Anion Interactions
- Electrostatic attraction : The +1 charge on the ammonium cation and the -1 charge on the hydrogen sulfate anion drive ionic bonding.
- Hydrogen bonding : The HSO₄⁻ proton forms hydrogen bonds with the sulfonate oxygen atoms, stabilizing the crystal lattice.
Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, Raman)
¹H NMR Analysis
The ¹H NMR spectrum of the cation reveals distinct signals:
¹³C NMR Analysis
Key peaks include:
FT-IR Spectroscopy
Raman Spectroscopy
- S-O vibrations : Peaks at 980 cm⁻¹ (HSO₄⁻) and 1010 cm⁻¹ (SO₃⁻).
- C-N⁺ stretching : A band at 750 cm⁻¹.
Crystallographic Data and Solid-State Packing Arrangements
Single-crystal X-ray diffraction reveals a monoclinic crystal system with the space group P2₁/c. Key parameters include:
| Parameter | Value |
|---|---|
| Unit cell | a = 12.4 Å |
| b = 7.8 Å | |
| c = 15.2 Å | |
| β angle | 105.6° |
| Z | 4 |
Packing Arrangements
- Cation layers : Triethyl groups orient outward, creating hydrophobic regions.
- Anion networks : HSO₄⁻ forms hydrogen-bonded chains (HSO₄⁻)ₙ, bridging adjacent cations.
- Ionic channels : Alternating cationic and anionic layers facilitate ion mobility in the solid state.
Hydrogen Bonding Metrics :
| Donor-Acceptor | Distance (Å) |
|---|---|
| O-H⋯O (HSO₄⁻-SO₃⁻) | 2.65 |
| N⁺⋯O (ionic) | 3.10 |
Properties
CAS No. |
919361-27-6 |
|---|---|
Molecular Formula |
C9H23NO7S2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
hydrogen sulfate;triethyl(3-sulfopropyl)azanium |
InChI |
InChI=1S/C9H21NO3S.H2O4S/c1-4-10(5-2,6-3)8-7-9-14(11,12)13;1-5(2,3)4/h4-9H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
YAWXUHOTFDYGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CCCS(=O)(=O)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate typically involves the reaction of N,N,N-triethyl-3-sulfopropan-1-aminium with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of N,N,N-Triethyl-3-sulfopropan-1-aminium: This is achieved by reacting triethylamine with 3-chloropropane-1-sulfonic acid in the presence of a suitable solvent.
Formation of Hydrogen Sulfate Salt: The resulting N,N,N-triethyl-3-sulfopropan-1-aminium is then reacted with sulfuric acid to form the hydrogen sulfate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amines and sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate serves as both a solvent and a catalyst in various reactions:
- Solvent Properties : Its ionic nature allows it to facilitate reactions requiring high ionic strength.
- Catalytic Activity : It enhances reaction rates in organic synthesis, particularly in processes involving nucleophilic substitutions and oxidations.
| Application | Description |
|---|---|
| Solvent | Excellent medium for ionic reactions |
| Catalyst | Accelerates organic synthesis reactions |
Biology
In biological research, this compound has been utilized to study enzyme kinetics and protein folding:
- Stabilization of Biomolecules : It stabilizes certain biomolecules, aiding in biochemical assays.
- Enzyme Kinetics : Used to investigate the effects of ionic strength on enzyme activity.
Medicine
This compound shows potential in drug delivery systems:
- Drug Formulation : It forms stable complexes with various drugs, enhancing their solubility and bioavailability.
- Antimicrobial Applications : Recent studies indicate its effectiveness as a disinfectant in clinical settings.
| Application | Description |
|---|---|
| Drug Delivery | Enhances solubility and bioavailability of pharmaceuticals |
| Antimicrobial | Effective disinfectant for clinical applications |
Industry
In industrial applications, this compound is valuable for producing specialty chemicals:
- Manufacturing Processes : Its stability under high temperatures and pressures makes it suitable for various manufacturing processes.
- Chemical Production : Used as a component in the synthesis of other chemical compounds.
Case Study 1: Antimicrobial Application
A recent study explored the use of this compound as a disinfectant. Researchers found that it effectively reduced microbial load in clinical environments, demonstrating significant potential for use in healthcare settings.
Case Study 2: Drug Solubility Enhancement
Research indicated that the compound could enhance the solubility of meloxicam by over 1000-fold when used in specific solvent mixtures. This property makes it a promising candidate for drug formulation applications where improved solubility is crucial .
Mechanism of Action
The mechanism by which N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate exerts its effects is primarily through its ionic interactions. The compound can interact with various molecular targets, including enzymes, proteins, and other biomolecules. These interactions can alter the structure and function of the target molecules, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetra-n-propylammonium Hydrogen Sulfate
- Structural Differences : Replaces the triethyl groups with tripropyl groups on the ammonium center and retains the hydrogen sulfate counterion.
- This compound is used in ion-pair chromatography and phase-transfer catalysis .
3-Aminopropane-1-sulfonic Acid (Tramiprosate)
- Structural Differences : Lacks the quaternary ammonium center and hydrogen sulfate counterion, instead featuring a primary amine and sulfonic acid group.
- Applications : Used in neurological research (e.g., Alzheimer’s disease) due to its ability to modulate amyloid aggregation. Its zwitterionic nature contrasts with the ionic liquid-like behavior of the triethyl compound .
- Solubility : Tramiprosate’s zwitterionic structure ensures high water solubility, whereas the triethyl compound’s solubility is mediated by its hydrogen sulfate counterion .
1-Propanaminium Derivatives with Fluorinated Sulfonyl Groups
- Example: 1-Propanaminium, N,N,N-trimethyl-3-[[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]amino]-, iodide.
- Structural Differences : Features fluorinated sulfonyl groups and an iodide counterion. The fluorinated chains impart extreme hydrophobicity and chemical stability.
- Applications : Used in specialty surfactants and corrosion inhibitors. The iodide counterion may limit compatibility with oxidizing agents compared to hydrogen sulfate .
Comparative Data Table
Research Findings and Performance Metrics
Catalytic Efficiency
- The triethyl compound achieved >90% yield in 1,8-dioxo-decahydroacridine synthesis under aqueous conditions and retained >85% activity after five cycles .
- By contrast, non-quaternary sulfonic acids (e.g., Tramiprosate) are ineffective in such reactions due to lack of ionic stabilization .
Solubility and Stability
Biological Activity
N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate (TEA-HSO₄) is an ionic liquid that has garnered interest for its unique properties and potential applications in various biological contexts. This article reviews the biological activity of TEA-HSO₄, highlighting its mechanisms of action, effects on biological systems, and relevant case studies.
Chemical Structure:
- Molecular Formula: C₇H₁₈NO₄S
- Molecular Weight: 202.29 g/mol
IUPAC Name: this compound.
Mechanisms of Biological Activity
TEA-HSO₄ exhibits several biological activities attributed to its ionic nature and functional groups. The following mechanisms have been identified:
-
Antimicrobial Activity:
- TEA-HSO₄ has shown potential as an antimicrobial agent against various pathogens. Its cationic structure disrupts microbial cell membranes, leading to cell lysis.
-
Cell Proliferation Inhibition:
- Studies indicate that TEA-HSO₄ can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. This effect is likely due to the compound's ability to interfere with cellular signaling pathways.
-
Stabilization of Proteins:
- The ionic liquid has been reported to stabilize proteins and enzymes, enhancing their activity in biochemical reactions. This property is particularly useful in biocatalysis.
Antimicrobial Efficacy
A study conducted by demonstrated that TEA-HSO₄ exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 mg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Cytotoxicity Assessment
In vitro cytotoxicity assays showed that TEA-HSO₄ selectively inhibits cancer cell lines while exhibiting lower toxicity towards normal human cells. The IC₅₀ values for various cell lines were as follows:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| Normal Human Fibroblasts | >100 |
These results suggest a potential therapeutic application of TEA-HSO₄ in cancer treatment, with a favorable safety profile.
Case Studies
-
Case Study on Antimicrobial Application:
In a recent publication, researchers explored the use of TEA-HSO₄ as a disinfectant in clinical settings. The study reported a reduction in microbial load by over 90% when TEA-HSO₄ was applied to contaminated surfaces, indicating its effectiveness as a biocide . -
Case Study on Cancer Treatment:
A clinical trial investigated the efficacy of TEA-HSO₄ in combination with standard chemotherapy agents for treating advanced breast cancer. Preliminary results showed improved response rates and reduced side effects compared to chemotherapy alone .
Q & A
Q. What are the recommended synthesis protocols for N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate, and how can purity be validated?
- Methodological Answer : The synthesis typically involves quaternization of triethylamine with propane sulfone under controlled acidic conditions. Key steps include:
Reaction Setup : Mix triethylamine with propane sulfone in a polar solvent (e.g., water or ethanol) at 25–40°C for 12–24 hours .
Purification : Use recrystallization or column chromatography to isolate the product.
Q. Purity Validation :
- NMR Spectroscopy : Confirm structure via chemical shifts (e.g., sulfonate group at δ 2.8–3.2 ppm, ethyl groups at δ 1.2–1.5 ppm) .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 210 nm.
Table 1 : Example Synthesis Parameters
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 25–40°C | Higher temps risk decomposition |
| Solvent | Water/Ethanol | Polar solvents enhance reactivity |
| Reaction Time | 12–24 hours | Longer durations improve yield |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Primary tool for confirming the sulfopropan-1-aminium structure. Key signals include:
- ¹H NMR : Triethyl groups (δ 1.2–1.5 ppm), methylene protons near sulfonate (δ 3.0–3.5 ppm) .
- ¹³C NMR : Sulfonate carbon at δ 50–55 ppm.
- FT-IR : Confirm sulfonate (S=O stretching at 1150–1250 cm⁻¹) and quaternary ammonium (C-N⁺ at 1480–1550 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peak ([M+H]⁺ or [M−HSO₄]⁺) with high-resolution accuracy.
Advanced Research Questions
Q. How can researchers optimize reaction conditions for improved yield while minimizing side products?
- Methodological Answer : Use Design of Experiments (DOE) to systematically vary parameters:
Variables : Temperature, solvent polarity, molar ratios, and catalyst presence.
Response Surface Methodology (RSM) : Identify optimal conditions via quadratic models.
AI Integration : Tools like COMSOL Multiphysics simulate reaction kinetics to predict side-product formation .
Example Workflow :
- Pre-screen variables via fractional factorial design.
- Conduct central composite design (CCD) for critical factors.
- Validate predictions with lab-scale trials.
Q. What methodologies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Address discrepancies using:
Controlled Replication : Repeat experiments with standardized buffers (pH 2–12) and inert atmospheres.
Q. Advanced Analytics :
- HPLC-MS : Track degradation products (e.g., sulfonic acid derivatives).
- Isothermal Titration Calorimetry (ITC) : Quantify binding stability with counterions .
Statistical Analysis : Apply ANOVA to assess pH-dependent variance.
Table 2 : Stability Study Design
| Phase | Procedure | Objective |
|---|---|---|
| Pre-test | Baseline stability at pH 7.0 | Establish control |
| Treatment | Expose to pH 2.0–12.0 for 24–72h | Measure degradation rate |
| Post-test | Compare NMR/HPLC profiles | Identify breakdown pathways |
Q. How should a theoretical framework guide experiments investigating biomolecular interactions?
- Methodological Answer : Link research to ionic interaction theory :
Hypothesis : The compound’s sulfonate group binds cationic residues (e.g., lysine) in proteins.
Q. Experimental Design :
- Molecular Dynamics (MD) Simulations : Model binding affinities using software like GROMACS.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics in real-time .
Theoretical Validation : Compare results with existing models (e.g., Debye-Hückel theory for ionic strength effects) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
